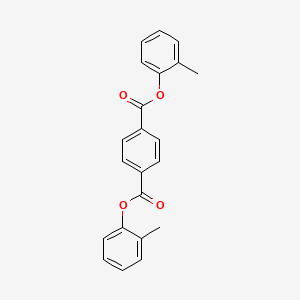

bis(2-methylphenyl) terephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

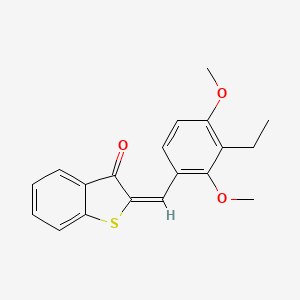

Bis(2-methylphenyl) terephthalate, commonly known as BMPT, is a chemical compound that belongs to the family of phthalate esters. It is widely used in the production of plastics, particularly in the manufacturing of polyethylene terephthalate (PET) bottles, films, and fibers. BMPT has attracted significant attention in the scientific community due to its potential toxicity and environmental impact.

Mecanismo De Acción

BMPT is known to act as an endocrine disruptor, affecting the hormonal balance in living organisms. It can bind to estrogen receptors and interfere with the normal functioning of the endocrine system. BMPT has also been shown to induce oxidative stress and damage DNA, leading to cellular dysfunction and apoptosis.

Biochemical and Physiological Effects:

BMPT has been shown to have toxic effects on various organisms, including humans, animals, and plants. It can cause reproductive and developmental abnormalities, neurotoxicity, immunotoxicity, and carcinogenicity. BMPT has also been shown to affect the growth and development of plants, leading to reduced crop yields and quality.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMPT is widely used in the production of bis(2-methylphenyl) terephthalate, making it easily available for laboratory experiments. However, its potential toxicity and environmental impact make it challenging to handle and dispose of safely. Careful handling and disposal procedures must be followed to minimize the risks associated with BMPT.

Direcciones Futuras

Further research is needed to fully understand the potential risks associated with BMPT and to develop effective strategies for its safe use and disposal. Future research should focus on the development of alternative plasticizers that are less toxic and environmentally friendly. Additionally, studies should be conducted to investigate the effects of BMPT on different organisms and ecosystems, including long-term exposure and chronic toxicity. Finally, efforts should be made to develop effective remediation technologies for the removal of BMPT from contaminated sites.

Métodos De Síntesis

BMPT can be synthesized by the reaction of 2-methylphenol with terephthalic acid in the presence of a catalyst. The reaction produces BMPT as a white crystalline solid, which can be purified by recrystallization or sublimation.

Aplicaciones Científicas De Investigación

BMPT has been extensively studied for its potential toxicity and environmental impact. It is considered a priority substance by the European Union due to its widespread use and potential risks to human health and the environment. BMPT has been detected in various environmental matrices, including air, water, soil, and sediment, indicating its extensive distribution and persistence.

Propiedades

IUPAC Name |

bis(2-methylphenyl) benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-15-7-3-5-9-19(15)25-21(23)17-11-13-18(14-12-17)22(24)26-20-10-6-4-8-16(20)2/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCSTCVUPHAXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)

![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)

![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)

![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)

![3,4-dimethoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5763239.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)